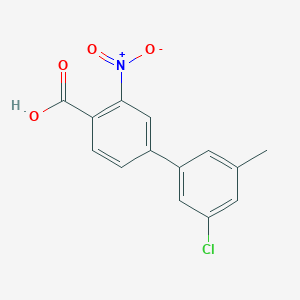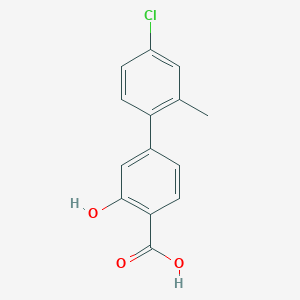
4-(4-Chloro-2-methylphenyl)-3-hydroxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloro-2-methylphenyl)-3-hydroxybenzoic acid, 95% (4-CMB-HBA) is a phenolic acid that is used in a variety of scientific research applications. It is a colorless crystalline solid with a melting point of 183-185°C and a boiling point of 305°C. It is soluble in water, alcohols, and ethers, and is insoluble in benzene and chloroform. 4-CMB-HBA is a popular reagent in organic synthesis and has a wide range of applications in the pharmaceutical and agrochemical industries.
Wirkmechanismus
The mechanism of action of 4-(4-Chloro-2-methylphenyl)-3-hydroxybenzoic acid, 95% is not well understood. It is thought to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins and other pro-inflammatory compounds. Additionally, it has been suggested that 4-(4-Chloro-2-methylphenyl)-3-hydroxybenzoic acid, 95% may act as an antioxidant, scavenging reactive oxygen species and thus preventing oxidative damage to cells and tissues.
Biochemical and Physiological Effects
4-(4-Chloro-2-methylphenyl)-3-hydroxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory compounds such as prostaglandins and leukotrienes, as well as other compounds involved in the inflammatory response. Additionally, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory compounds. It has also been shown to have antioxidant properties, scavenging reactive oxygen species and thus preventing oxidative damage to cells and tissues. Additionally, it has been shown to have anti-tumorigenic and anti-angiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Chloro-2-methylphenyl)-3-hydroxybenzoic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is soluble in a variety of solvents, making it easy to work with in the laboratory. However, it is not very stable and has a tendency to polymerize, which can lead to poor yields in some experiments. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(4-Chloro-2-methylphenyl)-3-hydroxybenzoic acid, 95%. One potential direction is the development of new synthetic methods for the preparation of 4-(4-Chloro-2-methylphenyl)-3-hydroxybenzoic acid, 95% and related compounds. Additionally, further research could be done to explore the mechanism of action of 4-(4-Chloro-2-methylphenyl)-3-hydroxybenzoic acid, 95% and its potential therapeutic applications. Furthermore, further research could be done to explore the potential toxicological effects of 4-(4-Chloro-2-methylphenyl)-3-hydroxybenzoic acid, 95%. Finally, further research could be done to explore the potential uses of 4-(4-Chloro-2-methylphenyl)-3-hydroxybenzoic acid, 95% as a food additive or preservative.
Synthesemethoden
4-(4-Chloro-2-methylphenyl)-3-hydroxybenzoic acid, 95% is synthesized from the reaction of 4-chloro-2-methylphenol and hydroxybenzoic acid in the presence of a base catalyst. The reaction proceeds in two steps, with the first step involving the formation of a diazonium salt from the two reactants, followed by the second step in which the salt is reduced to the desired product. The reaction is typically carried out in an aqueous solution of sodium hydroxide at a temperature of 60-70°C. The reaction is complete within 1-2 hours and yields a 95% pure product.
Wissenschaftliche Forschungsanwendungen
4-(4-Chloro-2-methylphenyl)-3-hydroxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis for the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used to study the mechanism of action of various drugs and enzymes. Additionally, it has been used to study the biochemical and physiological effects of various compounds and to investigate the structure-activity relationships of various compounds.
Eigenschaften
IUPAC Name |
4-(4-chloro-2-methylphenyl)-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-8-6-10(15)3-5-11(8)12-4-2-9(14(17)18)7-13(12)16/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMXAALJTVHNSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=C(C=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690355 |
Source


|
| Record name | 4'-Chloro-2-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262007-08-8 |
Source


|
| Record name | 4'-Chloro-2-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














